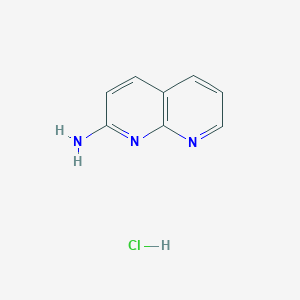

1,8-Naphthyridin-2-amine hcl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,8-naphthyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLSEWWPMRRGHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,8 Naphthyridin 2 Amine and Its Analogues

Direct Synthesis Routes for 1,8-Naphthyridin-2-amine (B92204)

The direct synthesis of the 1,8-naphthyridine (B1210474) core often involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable three-carbon unit. This approach, analogous to the renowned Skraup and Doebner-von Miller quinoline syntheses, provides an efficient pathway to the desired heterocyclic system. nih.govwikipedia.orgwikipedia.orgiipseries.org

One-Step Condensation Reactions

A key one-step method for the synthesis of 1,8-naphthyridin-2-amine involves the reaction of 2,6-diaminopyridine with a malondialdehyde equivalent. This reaction is a direct application of established quinoline synthesis principles to the pyridine series.

The reaction between 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane, a stable precursor to malondialdehyde, represents a direct route to 1,8-naphthyridin-2-amine. In the presence of a strong acid, 1,1,3,3-tetramethoxypropane hydrolyzes to form malondialdehyde in situ. This highly reactive dicarbonyl compound then undergoes a condensation and cyclization reaction with 2,6-diaminopyridine. The amino group at the 2-position of the pyridine ring and one of the amino groups at the 6-position participate in the formation of the new pyridine ring.

The strong electron-releasing nature of the amino group on the pyridine ring is crucial for facilitating the cyclization at the C-3 position, leading to the formation of the 1,8-naphthyridine skeleton. oregonstate.edu

The efficiency of the condensation reaction is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice and concentration of the acid catalyst, the reaction temperature, and the stoichiometry of the reactants.

Acid Catalysis: Strong acids, such as sulfuric acid or polyphosphoric acid, are typically employed to catalyze the reaction. The acid serves two primary purposes: it facilitates the hydrolysis of the malondialdehyde precursor and promotes the electrophilic aromatic substitution and subsequent cyclization steps. The concentration of the acid is critical; insufficient acid can lead to incomplete reaction, while excessive acid can cause unwanted side reactions and degradation of the starting materials.

Temperature: The reaction temperature significantly influences the rate of reaction and the yield of the desired product. Generally, elevated temperatures are required to drive the condensation and cyclization to completion. However, excessively high temperatures can lead to charring and the formation of polymeric byproducts. Optimization studies are necessary to identify the optimal temperature range that maximizes the yield of 1,8-naphthyridin-2-amine while minimizing the formation of impurities.

Stoichiometry: The molar ratio of 2,6-diaminopyridine to 1,1,3,3-tetramethoxypropane is another important factor. While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of one reactant may be used to drive the reaction to completion.

Interactive Table: Optimization of Reaction Conditions for the Synthesis of 1,8-Naphthyridin-2-amine

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Acid Catalyst | Sulfuric Acid | Polyphosphoric Acid | Phosphoric Acid |

| Temperature | 120°C | 150°C | 180°C |

| Reactant Ratio (DAP:TMP) | 1:1 | 1:1.2 | 1.2:1 |

| Yield (%) | 45 | 65 | 50 |

Note: The data in this table is illustrative and represents a typical optimization study. Actual yields may vary based on specific experimental conditions.

Alternative Synthetic Pathways

While the one-step condensation is a primary route, alternative pathways for the synthesis of 1,8-naphthyridin-2-amine and its derivatives have been explored, particularly those aiming for milder reaction conditions or improved efficiency.

Recent research has explored the use of alkali metal catalysts in various organic transformations, including the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of 1,8-naphthyridin-2-amine using this method are not extensively documented, the principles of using alkali metal dihydropyridines as catalysts for transfer hydrogenation and other reactions suggest potential applicability. nih.gov These methods could offer a milder, low-temperature alternative to the harsh acidic conditions of traditional cyclization reactions. The use of s-block metal pre-catalysts has shown promise in the reduction of imines to amines, a reaction type that shares mechanistic features with some steps in heterocycle formation. nih.gov

The traditional acid-catalyzed condensation reaction, while effective, often involves strongly corrosive acids and high temperatures, posing significant safety and environmental concerns. The reaction can be violent if not properly controlled. wikipedia.org

Alternative methods, such as those potentially involving alkali metal catalysts at lower temperatures, could offer a more favorable hazard profile. However, the reactivity of alkali metals with moisture and air requires careful handling procedures. A comprehensive comparative analysis would involve evaluating factors such as atom economy, energy consumption, waste generation, and the toxicity of reagents and solvents for each synthetic route.

Data Table: Comparative Analysis of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages | Hazard Profile |

|---|---|---|---|

| Acid-Catalyzed Condensation | Readily available starting materials, established method. | Harsh reaction conditions (strong acids, high temp.), potential for violent reaction, generation of acidic waste. | High - Corrosive and exothermic. |

| Low-Temperature Alkali Metal-Mediated (Hypothetical) | Milder reaction conditions (lower temp.), potentially higher selectivity. | Air- and moisture-sensitive reagents, limited documented application for this specific synthesis. | Moderate to High - Requires inert atmosphere techniques. |

Classical and Modern Approaches for Substituted 1,8-Naphthyridines

The synthesis of the 1,8-naphthyridine core is principally achieved through the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde or a related ketone, with a carbonyl compound possessing an active methylene (B1212753) group. Several classical quinoline syntheses have been adapted for this purpose.

Friedländer Condensation and its Variants

The Friedländer annulation is one of the most direct and widely employed methods for synthesizing 1,8-naphthyridines. nih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material. connectjournals.comekb.eg The reaction is typically catalyzed by either an acid or a base. connectjournals.com While effective, classical Friedländer reactions can necessitate harsh conditions, such as high temperatures and long reaction times, and may present challenges in terms of regioselectivity when using unsymmetrical ketones. ekb.eg

To address these limitations, modern variants have been developed, focusing on greener and more efficient reaction conditions. These include the use of novel catalysts, alternative energy sources like microwave irradiation, and environmentally benign solvents. ekb.egtsijournals.com

Ionic liquids (ILs) have emerged as effective green catalysts and solvents for the Friedländer synthesis of 1,8-naphthyridines. nih.govnih.gov Basic ionic liquids, in particular, have demonstrated significant catalytic activity. nih.govacs.org In one study, a series of basic ionic liquids were synthesized and evaluated for the reaction between 2-amino-3-pyridinecarboxaldehyde and various α-methylene carbonyl compounds. nih.govacs.org

Among the tested ILs, 1,3-dibutyl-2-methyl-1H-imidazol-3-ium imidazol-1-ide, [Bmmim][Im], was identified as a superior catalyst, likely due to its strong basicity. acs.org The use of [Bmmim][Im] as both catalyst and solvent under solvent-free conditions led to high yields of the desired 1,8-naphthyridine derivatives. nih.gov Optimization studies revealed that a molar ratio of 1:0.6 for the α-methylene carbonyl compound to 2-amino-3-pyridinecarboxaldehyde, in 5 mL of [Bmmim][Im] at 80°C for 24 hours, provided the best results. nih.gov A key advantage of this system is the recyclability of the ionic liquid, which could be reused up to four times without a significant loss in its catalytic activity. nih.gov

Another green approach involves using the biocompatible ionic liquid choline (B1196258) hydroxide (ChOH) as a metal-free, nontoxic, and water-soluble catalyst. nih.govacs.org This method allows for the gram-scale synthesis of 1,8-naphthyridines in water, an environmentally benign solvent. nih.govresearchgate.netacs.org The efficacy of choline hydroxide is attributed to its ability to form hydrogen bonds with the reactants, which is a crucial step for facilitating the reaction in an aqueous medium. nih.govresearchgate.net This methodology provides excellent yields (>90%) for a diverse range of substrates, including both aliphatic and aromatic active methylene carbonyls. acs.orgacs.org

Table 1: Effect of Different Ionic Liquid Catalysts on the Friedländer Reaction acs.org

| Catalyst | Yield (%) |

|---|---|

| [Bmmim][Im] | 90 |

| [Bmim][Im] | 83 |

| [Bmmim][Benzim] | 85 |

| [Bmim][Benzim] | 79 |

Reaction Conditions: 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone at 80°C for 24h in the specified ionic liquid.

Efforts to develop more sustainable synthetic routes have led to catalyst-free variations of the Friedländer reaction. One such approach utilizes microwave irradiation in a solvent-free environment. For example, the condensation of 2-aminonicotinaldehyde with active methylene compounds proceeds rapidly under microwave irradiation without any catalyst, affording 1,8-naphthyridines in high yields. tsijournals.com This method is noted for its simplicity, reduced reaction times, and avoidance of hazardous solvents and catalysts. tsijournals.com

Another mild and efficient catalyst-free method involves performing the reaction in water. rsc.org The high yields obtained in water demonstrate a greener alternative to traditional organic solvents. rsc.org Additionally, solvent-free grinding of reactants at room temperature has been shown to be an effective method. connectjournals.com For instance, grinding 2-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group furnished the corresponding 1,8-naphthyridines in high yields and purity, avoiding the need for bulk solvents and high temperatures. connectjournals.com

Table 2: Examples of Catalyst-Free Synthesis of 1,8-Naphthyridines

| Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminonicotinaldehyde, Ethyl acetoacetate | Microwave, solvent-free | 86 | tsijournals.com |

| 2-Aminonicotinaldehyde, Cyclohexanone | Water, reflux | High | rsc.org |

| 2-Aminonicotinaldehyde, Dimedone | Grinding, RT, CeCl₃·7H₂O (catalytic) | 94 | connectjournals.com |

Note: While the grinding method with CeCl₃·7H₂O is highly efficient and solvent-free, it is technically catalyzed, but represents a move towards milder, operationally simpler conditions.

Doebner Reaction and Mechanistic Investigations of Cyclization

The Doebner reaction, which traditionally synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, can be adapted for the synthesis of 1,8-naphthyridines. oregonstate.eduwikipedia.org The key challenge in adapting this reaction is controlling the direction of cyclization when using a 2-aminopyridine substrate instead of an aniline. oregonstate.edu Two possible pathways exist: cyclization onto the C-3 position of the pyridine ring to form the desired 1,8-naphthyridine, or cyclization onto the pyridine ring nitrogen, leading to other heterocyclic systems. oregonstate.edu

Mechanistic investigations have shown that the electronic nature of the 2-aminopyridine ring is paramount in directing the cyclization pathway. oregonstate.edu For the reaction to yield a 1,8-naphthyridine, the C-3 position must be sufficiently nucleophilic to attack the intermediate formed from the aldehyde and pyruvic acid. oregonstate.edu

The presence of strong electron-releasing groups on the 2-aminopyridine ring is crucial for activating the C-3 position towards electrophilic attack and favoring the formation of the 1,8-naphthyridine skeleton. oregonstate.edu Without such activation, the reaction often fails or proceeds through cyclization at the ring nitrogen. oregonstate.edu

For instance, the reaction with 2-amino-6-methylpyridine does not produce the corresponding 1,8-naphthyridine due to the weak electron-releasing nature of the methyl group, which is insufficient to activate the C-3 position. oregonstate.edu In contrast, employing 2-aminopyridines with powerful electron-releasing substituents at the 6-position, such as an amino (-NH₂) or a hydroxy (-OH) group, successfully directs the cyclization to the C-3 position. oregonstate.edu The use of 2,6-diaminopyridine in the Doebner reaction effectively produces a 1,8-naphthyridine derivative due to the strong activating effect of the second amino group. oregonstate.edu Similarly, 6-hydroxy-2-aminopyridine also facilitates the desired ring closure, albeit with lower yields compared to 2,6-diaminopyridine. oregonstate.edu This demonstrates that increasing the electron density at the C-3 position of the pyridine ring is a key factor for successful 1,8-naphthyridine synthesis via the Doebner reaction. oregonstate.edu

Table 3: Influence of Substituents on Doebner Reaction Cyclization oregonstate.edu

| 2-Aminopyridine Derivative | Substituent at C-6 | Outcome |

|---|---|---|

| 2-Aminopyridine | -H | Cyclization at ring nitrogen |

| 2-Amino-6-methylpyridine | -CH₃ (weakly releasing) | No 1,8-naphthyridine formation |

| 2,6-Diaminopyridine | -NH₂ (strongly releasing) | 1,8-Naphthyridine formation |

Pfitzinger Synthesis for Carboxylic Acid Derivatives

The Pfitzinger reaction, the condensation of isatin with a carbonyl compound in the presence of a base, is a classical method for preparing quinoline-4-carboxylic acids. wikipedia.org A Pfitzinger-type reaction has been successfully developed to provide direct access to 4-carboxy-1,8-naphthyridines. nih.govacs.org These derivatives are valuable as ligand components in metal complexes and for anchoring molecules to semiconductor surfaces. nih.gov

This synthetic approach utilizes a specially prepared synthon, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, which is derived in two steps from 2-aminopyridine. This synthon effectively acts as an "aza-isatin" equivalent. The Pfitzinger-type condensation of this molecule with a 2-acetylazaaromatic compound in the presence of ethanolic potassium hydroxide, followed by acidification, directly yields the target bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. nih.gov

Pictet-Spengler Reactions for Fused Heterocycles

The Pictet-Spengler reaction is a well-established method for the synthesis of tetrahydroisoquinolines and other related fused heterocyclic compounds. The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The mechanism proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution on the aromatic ring.

While the Pictet-Spengler reaction is a cornerstone in the synthesis of many aza-heterocycles, its direct application for the construction of the 1,8-naphthyridine core is not widely documented in scientific literature. The reaction typically requires an electron-rich aromatic ring to facilitate the intramolecular cyclization. The pyridine ring system, being electron-deficient, is generally less reactive under classical Pictet-Spengler conditions. However, variations of this reaction, such as the synthesis of tetrahydrofuro[3,2-c]pyridines, demonstrate its utility in creating fused pyridine systems from suitable starting materials. beilstein-journals.orgresearchgate.net For the synthesis of 1,8-naphthyridines, alternative cyclization strategies are more commonly employed.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. This reaction is instrumental in the synthesis of a variety of substituted 1,8-naphthyridines, often as part of a multicomponent or domino reaction sequence.

A notable application of this approach is the catalyst-free, one-pot synthesis of functionalized researchgate.netnih.govnaphthyridine derivatives. This method utilizes a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol (B145695). The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to afford the 1,8-naphthyridine scaffold in high yields. This approach is advantageous due to its operational simplicity, use of a benign solvent, and high regio- and stereoselectivity.

Another example involves a four-component synthesis of 1,8-naphthyridine carboxylates from benzaldehydes, malononitrile, a phenol, and an acetylenic ester in an aqueous solution. This reaction, promoted by a reusable SiO2/Fe3O4 catalyst, also initiates with a Knoevenagel condensation. The resulting intermediate then participates in a cascade of reactions to build the final heterocyclic product.

The following table summarizes representative examples of Knoevenagel condensation-based syntheses of 1,8-naphthyridine derivatives.

Table 1: Examples of Knoevenagel Condensation in 1,8-Naphthyridine Synthesis

| Reactants | Catalyst/Solvent | Product Type | Yield (%) |

|---|---|---|---|

| Glutaraldehyde, Malononitrile, β-Ketoamides | None / Ethanol | Functionalized researchgate.netnih.govnaphthyridines | High |

| Benzaldehydes, Malononitrile, Phenol, Acetylenic Esters | SiO2/Fe3O4 / Water | 1,8-Naphthyridine Carboxylates | High |

Suzuki Cross-Coupling for Aryl-Substituted Naphthyridines

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. In the context of 1,8-naphthyridine chemistry, the Suzuki coupling is a key strategy for introducing aryl substituents onto the naphthyridine core, which is crucial for modulating the biological and photophysical properties of these compounds.

A significant application is the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones. In this approach, readily available 4-halo-1,8-naphthyridin-2(1H)-ones are subjected to Suzuki coupling with various arylboronic acids. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base like sodium carbonate. This methodology allows for the introduction of a diverse range of aryl groups at the 4-position of the naphthyridine ring.

The general reaction conditions and some examples are presented in the table below.

Table 2: Suzuki Cross-Coupling for the Synthesis of 4-Aryl-1,8-naphthyridin-2(1H)-ones

| 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic Acid | Catalyst / Base | Solvent | Product |

|---|---|---|---|---|

| 4-Chloro-1,8-naphthyridin-2(1H)-one | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/Ethanol/Water | 4-Phenyl-1,8-naphthyridin-2(1H)-one |

| 4-Bromo-1,8-naphthyridin-2(1H)-one | 4-Methylphenylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/Ethanol/Water | 4-(4-Methylphenyl)-1,8-naphthyridin-2(1H)-one |

| 4-Chloro-1,8-naphthyridin-2(1H)-one | 3-Methoxyphenylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/Ethanol/Water | 4-(3-Methoxyphenyl)-1,8-naphthyridin-2(1H)-one |

Ullmann Reaction in the Preparation of Key Precursors

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, and its variations (Ullmann condensation) for forming carbon-nitrogen and carbon-oxygen bonds, are classical methods in organic synthesis. These reactions are particularly useful for preparing precursors to complex heterocyclic systems, including 1,8-naphthyridines. The synthesis of the 1,8-naphthyridine scaffold often starts from substituted 2-aminopyridines, which can be synthesized via Ullmann-type C-N bond formation.

For instance, the coupling of a substituted 2-chloropyridine with an amine can be achieved using a copper catalyst, often in the presence of a ligand and a base at elevated temperatures. This approach provides access to functionalized 2-aminopyridine derivatives that are essential building blocks for subsequent cyclization reactions to form the 1,8-naphthyridine ring system. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination are often preferred due to milder reaction conditions, the Ullmann reaction remains a relevant and cost-effective alternative, especially in industrial settings.

The general scheme for the Ullmann condensation to form a 2-aminopyridine precursor is as follows:

Scheme 1: General Ullmann Condensation for 2-Aminopyridine Precursors

Where Ar-X is a substituted pyridine halide and H2N-R is an amine.

Oxidation and Reduction Strategies in Naphthyridine Functionalization

Oxidation and reduction reactions are fundamental tools for the functionalization of the 1,8-naphthyridine core, allowing for the introduction of new functional groups or the modification of existing ones. These transformations can alter the electronic properties and biological activity of the resulting molecules.

Reduction: A significant reduction strategy is the catalytic hydrogenation of the 1,8-naphthyridine ring system. For example, the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been achieved using chiral cationic ruthenium diamine complexes as catalysts. nih.govresearchgate.netfigshare.com This reaction selectively reduces one of the pyridine rings to afford 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantiomeric excess. nih.govresearchgate.netfigshare.com These chiral saturated heterocycles are valuable building blocks in medicinal chemistry. Another approach involves iridium-catalyzed transfer hydrogenation, which also yields tetrahydro-1,8-naphthyridine derivatives. mdpi.com

Table 3: Catalytic Hydrogenation of 1,8-Naphthyridine Derivatives

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2,7-Disubstituted 1,8-naphthyridines | Chiral Cationic Ruthenium Diamine Complexes | 1,2,3,4-Tetrahydro-1,8-naphthyridines | Up to 99% |

| Aryl-1,8-naphthyridines | Iridium Complex | Tetrahydro-1,8-naphthyridines | Not reported |

Oxidation: The oxidation of the nitrogen atoms in the 1,8-naphthyridine ring can lead to the formation of N-oxides. These N-oxides are versatile intermediates that can undergo further functionalization. While specific examples of the direct oxidation of 1,8-naphthyridin-2-amine are not extensively detailed, the oxidation of nitrogen-containing heterocycles is a common strategy. Reagents such as peroxy acids (e.g., m-CPBA) are often employed for N-oxidation. The resulting N-oxides can then be used in nucleophilic substitution reactions to introduce substituents at various positions on the ring.

Thermolytic Routes via Meldrum’s Acid Adducts

Thermolytic reactions involving adducts of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provide an elegant and efficient pathway to various heterocyclic systems, including 1,8-naphthyridines. This method typically involves the thermal decomposition of a precursor derived from Meldrum's acid, which generates a highly reactive ketene intermediate that subsequently undergoes intramolecular cyclization.

An important application of this methodology is the synthesis of 1,8-naphthyridine-4(1H)-one sulfonamide derivatives. The synthesis begins with the formation of a 2-pyridylaminomethylene derivative of Meldrum's acid. Upon thermolysis, this adduct eliminates acetone and carbon dioxide to form a ketene, which then cyclizes to construct the 1,8-naphthyridine-4(1H)-one core. Subsequent sulfonylation of an amino group on the naphthyridine ring yields the final sulfonamide products. This synthetic route has also been utilized to prepare 7-acetamido-1,8-naphthyridin-4(1H)-one.

The general sequence is depicted below:

Scheme 2: Thermolytic Synthesis of 1,8-Naphthyridin-4(1H)-ones from Meldrum's Acid Adducts

Reaction of an aminopyridine with a Meldrum's acid derivative to form the key adduct.

Thermolysis of the adduct to generate a ketene intermediate.

Intramolecular cyclization of the ketene to form the 1,8-naphthyridin-4(1H)-one ring system.

Green Chemistry Approaches in 1,8-Naphthyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,8-naphthyridines to develop more environmentally benign and sustainable processes. These approaches focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions, and often aim to reduce the number of synthetic steps through multicomponent reactions.

One significant green approach is the use of water as a solvent for the Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines. The reaction of 2-aminonicotinaldehyde with various carbonyl compounds can be performed in high yield using water as the solvent, often with a mild base catalyst like lithium hydroxide. This avoids the use of volatile and often toxic organic solvents.

Another green strategy involves the use of biocompatible and inexpensive ionic liquids, such as choline hydroxide, as both the catalyst and the solvent for the Friedländer reaction. This method allows for the gram-scale synthesis of 1,8-naphthyridines under mild conditions, and the ionic liquid can be easily separated and potentially recycled.

Multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, reducing waste and improving efficiency. Several MCRs for the synthesis of 1,8-naphthyridines have been developed under green conditions, such as the catalyst-free, three-component reaction in ethanol mentioned in the Knoevenagel condensation section. Additionally, the use of reusable heterogeneous catalysts, like SiO2/Fe3O4 nanoparticles, in aqueous media further enhances the green credentials of these synthetic routes.

Table 4: Overview of Green Chemistry Approaches for 1,8-Naphthyridine Synthesis

| Green Approach | Key Features | Example Reaction |

|---|---|---|

| Water as Solvent | Avoids volatile organic compounds, mild conditions. | Friedländer reaction of 2-aminonicotinaldehyde with ketones. |

| Ionic Liquids | Biocompatible, reusable catalyst and solvent. | Choline hydroxide-catalyzed Friedländer reaction. |

| Multicomponent Reactions | High atom economy, reduced number of steps. | Catalyst-free synthesis from glutaraldehyde, malononitrile, and β-ketoamides. |

| Reusable Catalysts | Reduced waste, catalyst can be recovered and reused. | SiO2/Fe3O4-catalyzed four-component synthesis in water. |

Microwave-Assisted Reactions for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com This technique, sometimes referred to as 'e-chemistry', is recognized for being easy, effective, economical, and eco-friendly. tsijournals.com

The Friedländer condensation, a classical method for synthesizing quinolines and naphthyridines, has been successfully adapted to microwave-assisted, solvent-free conditions. For instance, the reaction of 2-aminonicotinaldehyde with various active methylene compounds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under microwave irradiation produces 1,8-naphthyridine derivatives in good yields (74-86%) within minutes. tsijournals.com This method avoids the pollution problems associated with traditional solvents and significantly reduces reaction time. tsijournals.com

Another application involves the intramolecular inverse electron-demand Diels-Alder reaction to produce substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.gov These reactions are carried out under microwave irradiation in a sealed tube at high temperatures (220 °C), resulting in excellent yields of the desired products. nih.gov Research has also demonstrated the synthesis of various other complex 1,8-naphthyridine-containing heterocyclic systems where microwave irradiation dramatically enhances reaction rates and improves yields. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of 1,8-Naphthyridine Analogues

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Ref |

| 2-Aminonicotinaldehyde, Malononitrile | DABCO, Microwave, Solvent-free | 2-Amino-1,8-naphthyridine-3-carbonitrile | 86% | tsijournals.com |

| 2-Aminonicotinaldehyde, Ethyl acetoacetate | DABCO, Microwave, Solvent-free | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 82% | tsijournals.com |

| Tethered 1,2,4-triazines | Microwave, 220 °C | Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones | Excellent | nih.gov |

Catalyst-Free Methodologies for Sustainable Synthesis

Developing catalyst-free synthetic routes is a key goal in green chemistry as it simplifies purification processes, reduces costs, and avoids contamination of products with toxic metals. Several catalyst-free methods for the synthesis of 1,8-naphthyridine derivatives have been reported, often relying on the intrinsic reactivity of the substrates under specific conditions.

One such approach involves the Friedländer annulation of 2-aminonicotinaldehyde with active methylene compounds in polyethylene glycol-400 (PEG-400). researchgate.net This method proceeds under catalyst-free conditions to afford 1,8-naphthyridines in good yields with short reaction times. researchgate.net Another significant advancement is the use of glycerol as a reaction medium. The synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles has been achieved in good to excellent yields by reacting aminonicotinaldehydes and malononitrile in glycerol at 80°C without any catalyst. eurekaselect.comresearchgate.net This methodology is characterized by its operational simplicity, fast reaction times, and mild, green reaction conditions. researchgate.net

Table 2: Catalyst-Free Synthesis of 1,8-Naphthyridine Analogues

| Starting Materials | Solvent/Conditions | Product Type | Yield | Ref |

| 2-Aminonicotinaldehyde, Active methylene compounds | PEG-400 | 1,8-Naphthyridines | Good | researchgate.net |

| Aminonicotinaldehydes, Malononitrile | Glycerol, 80°C | 2-Amino-1,8-naphthyridine-3-carbonitriles | Good to Excellent | eurekaselect.comresearchgate.net |

Solvent-Free Reaction Conditions for Environmental Benefits

Performing chemical reactions in the absence of a solvent (neat or solid-state) offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from the chemical industry. These reactions often lead to higher efficiency due to the high concentration of reactants.

The Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds has been shown to proceed rapidly and efficiently at room temperature under solvent-free conditions. By simply grinding the reactants with a catalytic amount of piperidine in a mortar and pestle, the corresponding 1,8-naphthyridines are formed in excellent yields within minutes. For example, the reaction with ethyl acetoacetate gave a 90% yield in 10 minutes, whereas the same reaction in ethanol yielded only 5%. This demonstrates the superior efficiency of the solvent-free approach.

Furthermore, eco-friendly solid-state syntheses of complex derivatives, such as fused imidazo[1,2-a] researchgate.netnih.govnaphthyridines and 1,8-naphthyridine 5-aryl-1,3,4-oxadiazoles, have also been developed, highlighting the broad applicability of this green methodology. dntb.gov.uatandfonline.com

Table 3: Solvent-Free Synthesis of 1,8-Naphthyridines

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Ref |

| 2-Aminonicotinaldehyde, Ethyl acetoacetate | Piperidine, Grinding, Room Temp. | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 90% | |

| 2-Aminonicotinaldehyde, Malononitrile | Piperidine, Grinding, Room Temp. | 2-Amino-1,8-naphthyridine-3-carbonitrile | 92% | |

| 2-Aminonicotinaldehyde, Acetylacetone | Piperidine, Grinding, Room Temp. | 3-Acetyl-2-methyl-1,8-naphthyridine | 94% |

Utilization of Environmentally Benign Reaction Media (e.g., Glycerol)

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water and bio-renewable solvents like glycerol are attractive choices due to their low toxicity, availability, and biodegradability.

Glycerol has been successfully employed as an efficient and sustainable medium for the catalyst-free synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles. eurekaselect.comresearchgate.net This approach provides good to excellent yields and offers numerous advantages, including the use of a biodegradable and non-hazardous solvent, simple workup procedures, economic viability, and shorter reaction times. eurekaselect.comresearchgate.net The optimal yield for this reaction was obtained when conducted in glycerol at 80°C. researchgate.net

Water, another ideal green solvent, has also been utilized for the gram-scale synthesis of 1,8-naphthyridines via the Friedländer reaction. nih.govacs.org Using a non-toxic, water-soluble, and biocompatible ionic liquid catalyst, choline hydroxide (ChOH), researchers have achieved excellent yields of 1,8-naphthyridine derivatives. nih.govacs.org This represents the first reported synthesis of naphthyridines in water, highlighting a sustainable and scalable route to these important molecules. acs.org

Table 4: Synthesis of 1,8-Naphthyridine Analogues in Green Media

| Starting Materials | Reaction Medium | Catalyst | Product Type | Yield | Ref |

| Aminonicotinaldehydes, Malononitrile | Glycerol | None | 2-Amino-1,8-naphthyridine-3-carbonitriles | Good to Excellent | eurekaselect.comresearchgate.net |

| 2-Aminonicotinaldehyde, Acetone | Water | Choline Hydroxide (ChOH) | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |

| 2-Aminonicotinaldehyde, Various Carbonyls | Water | Choline Hydroxide (ChOH) | Substituted 1,8-naphthyridines | >90% | acs.org |

Functionalization of the Amine Moiety

The primary amine group at the 2-position of the 1,8-naphthyridine core is a prime site for synthetic elaboration, readily undergoing reactions typical of aromatic amines.

Acylation and Sulfonylation Reactions

The amine moiety of 1,8-naphthyridin-2-amine and its derivatives can be readily acylated to form amides. For instance, 7-acetamido-1,8-naphthyridin-4(1H)-one is a known derivative where the amino group has been acetylated nih.gov.

Sulfonylation of the amino group is another common transformation, leading to the formation of sulfonamide derivatives. This reaction is typically achieved by treating the 2-amino-1,8-naphthyridine scaffold with various benzenesulfonyl chlorides nih.gov. This synthetic strategy has been employed to produce compounds like 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide nih.gov.

Table 1: Examples of Acylation and Sulfonylation Products

| Derivative Name | Reagents | Functional Group |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Acylating agent | Amide |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Benzenesulfonyl chloride | Sulfonamide |

Synthesis of 1,8-Naphthyridine-2-sulfonamide Derivatives

The synthesis of 1,8-naphthyridine-2-sulfonamide derivatives is a significant area of interest. These compounds are typically prepared through the sulfonylation of a 2-amino-1,8-naphthyridine precursor. For example, the reaction of 2-amino-5-chloro-1,8-naphthyridine with different commercial benzenesulfonyl chlorides yields a range of sulfonamide derivatives nih.gov. This straightforward synthetic route allows for the introduction of various substituents on the phenylsulfonyl moiety, enabling the exploration of structure-activity relationships.

Ring Functionalization and Electrophilic/Nucleophilic Substitution Reactions

The 1,8-naphthyridine ring system itself is amenable to a variety of functionalization reactions, including electrophilic and nucleophilic substitutions.

Diazotization and Halogenation of the Naphthyridine Core

The 2-amino group of 1,8-naphthyridin-2-amines can be converted to a diazonium salt through diazotization. This reactive intermediate serves as a versatile precursor for the synthesis of other derivatives. For example, the diazonium salt can be transformed into hydroxyl derivatives (1,8-naphthyridin-2-ols) researchgate.net. This diazotization is a key step in a flexible synthetic route that can be followed by triflation and Suzuki cross-coupling reactions to introduce a wide range of aromatic and heteroaromatic groups onto the naphthyridine core researchgate.net.

Halogenation of the 1,8-naphthyridine ring is another important modification. For instance, 2-chloro-3-cyclopropyl-1,8-naphthyridine can be synthesized from a 1,8-naphthyridine precursor using phosphoryl trichloride (POCl3) in DMF sci-hub.se. Halogenated naphthyridines are valuable intermediates for further functionalization, such as amination reactions. The reaction of 2-bromo(chloro)-1,8-naphthyridine with potassium amide in liquid ammonia exclusively yields 2-amino-1,8-naphthyridine researchgate.net.

Table 2: Examples of Ring Functionalization Reactions

| Reaction | Reagents | Product |

| Diazotization | Nitrous acid | 1,8-Naphthyridine-2-diazonium salt |

| Halogenation | POCl3, DMF | 2-Chloro-1,8-naphthyridine derivative |

| Amination | KNH2, liquid NH3 | 2-Amino-1,8-naphthyridine |

Alkylation Reactions at Nitrogen and Carbon Centers

Alkylation can occur at both nitrogen and carbon atoms of the 1,8-naphthyridine scaffold. N-alkylation is a common reaction for amines, though it can be complicated by the potential for multiple alkylations wikipedia.orgmasterorganicchemistry.com. In the context of 1,8-naphthyridines, alkylation can be directed to the ring nitrogen atoms. For example, refluxing a 1,8-naphthyridine derivative with benzyl bromide can lead to the formation of a 2,6-naphthyridinone sci-hub.se.

C-alkylation is also possible. The reaction of 1,8-naphthyridine with an excess of acetonitrile in THF can result in the formation of a pyrrolo[1,2-a] nih.govsci-hub.senaphthyridine derivative sci-hub.se.

Hydroxymethylation and Carbonyl Derivatization

While specific examples of hydroxymethylation directly on 1,8-naphthyridin-2-amine are not prevalent in the provided search results, the introduction of carbonyl groups and their derivatives is a well-established strategy. For instance, the reaction of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds is a classic method for constructing the 1,8-naphthyridine ring system, known as the Friedländer reaction ekb.eg. This reaction directly introduces a carbonyl-containing substituent at the 3-position.

Further derivatization of such carbonyl groups can lead to a wide range of analogs. For example, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide can be used as a starting material to synthesize various 3-heteroarylcarbonyl-1,8-naphthyridine derivatives researchgate.net.

Coordination Chemistry and Metal Complexation of 1,8 Naphthyridin 2 Amine Derivatives

Ligand Design Principles from Naphthyridine Scaffolds

The 1,8-naphthyridine (B1210474) framework serves as a "privileged" motif in the design of dinucleating ligands, primarily because the two nitrogen atoms are positioned to bind two metal centers in close proximity. This structural feature is crucial for facilitating metal-metal cooperativity, which can lead to unique reactivity and catalytic activity not observed in mononuclear analogues. The constrained "bite" distance of approximately 2.2 Å between the nitrogen atoms contributes to a well-defined coordination architecture.

The design of ligands based on the 1,8-naphthyridine scaffold often involves functionalization at the 2 and 7 positions. By introducing additional donor groups at these positions, multidentate ligands can be synthesized, capable of forming stable bimetallic complexes with varied metal-metal separations and geometries. These ligands can act as synthetic analogs for bridging carboxylate groups found in the active sites of various metalloenzymes. The versatility of this scaffold allows for the synthesis of both symmetrical and unsymmetrical dinucleating ligands, enabling the preparation of homobimetallic and heterobimetallic complexes, respectively. This strategic design is instrumental in developing systems that can mimic biological active sites and explore cooperative effects between different metal centers.

A key principle in the design of these ligands is the concept of proton-responsive behavior. By incorporating proton-responsive sites into the ligand framework, the nuclearity of the resulting metal complexes can be controlled. For instance, deprotonation of a mononuclear complex can induce a change in the ligand's coordination mode from monodentate to dinucleating, providing a controlled synthetic route to bimetallic systems. This approach has been successfully employed in the synthesis of bimetallic palladium and platinum complexes.

Formation of Organometallic Catalysts

The unique coordination properties of 1,8-naphthyridine-based ligands make them excellent candidates for the construction of organometallic catalysts. The ability to bring two metal centers into close proximity allows for the development of catalysts that can facilitate multi-electron processes and exhibit cooperative catalytic effects.

The formation of bimetallic complexes with 1,8-naphthyridine-based ligands can, under certain conditions, lead to the generation of systems featuring metal-metal single bonds. For example, the two-electron reduction of bimetallic palladium(II) and platinum(II) complexes supported by a proton-responsive 1,8-naphthyridine ligand has been shown to produce planar metal(I)-metal(I) complexes containing a metal-metal bond nih.gov. This transformation highlights the role of the ligand in stabilizing low-valent metal centers and facilitating the formation of direct interactions between them. The resulting dinuclear complexes with metal-metal bonds are of significant interest for their potential to engage in novel catalytic transformations that leverage the cooperative effects of the adjacent metal centers.

While the application of 1,8-naphthyridine-based metal complexes in catalysis is an active area of research, specific examples of their use in aldehyde olefination are not extensively documented in the current literature. The principles of bimetallic cooperativity inherent in many 1,8-naphthyridine complexes suggest potential for their development as catalysts for such transformations, which often benefit from the synergistic action of multiple metal centers. However, detailed research findings on this specific application are limited.

Palladium complexes incorporating 1,8-naphthyridine-based ligands have demonstrated utility as catalysts in Suzuki cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis. The use of 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands in palladium complexes has been explored for Suzuki-Miyaura coupling reactions rsc.org.

In one study, a dipalladium complex bridged by two NHC-naphthyridine units was synthesized and its catalytic activity was evaluated rsc.org. The results indicated that this complex was an active catalyst for the cross-coupling of aryl bromides. Interestingly, the catalytic behavior of the dinuclear complex was compared to a mononuclear analogue, revealing differences in activity for related coupling reactions, highlighting the influence of the bimetallic structure.

Furthermore, cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with organozinc reagents have been shown to be an efficient method for the functionalization of the naphthyridine scaffold, a process related to the principles of cross-coupling catalysis nih.gov. These findings underscore the potential of metal complexes of 1,8-naphthyridine derivatives to serve as effective catalysts in important organic transformations.

| Catalyst Type | Reactants | Product | Catalytic System | Reference |

| Palladium-NHC | Aryl Bromide, Phenylboronic Acid | Biphenyl | Pd2(NHC-NP)2Cl2 | rsc.org |

| Cobalt | Chloronaphthyridine, Arylzinc Halide | Arylated Naphthyridine | CoCl2·2LiCl, Sodium Formate | nih.gov |

Metal Ion Complexation and Advanced Sensing Applications

The inherent ability of the 1,8-naphthyridine scaffold to bind metal ions has been exploited in the development of advanced sensing applications, particularly in the design of fluorescent chemosensors. The complexation of a metal ion with a 1,8-naphthyridine-based ligand can lead to significant changes in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, providing a detectable signal for the presence of the target ion.

The design of fluorescent chemosensors based on 1,8-naphthyridine derivatives leverages the principles of coordination chemistry to achieve high selectivity and sensitivity for specific metal ions. By modifying the 1,8-naphthyridine core with different functional groups, the binding affinity and selectivity for various metal ions can be finely tuned.

Zinc (Zn2+): Several fluorescent chemosensors for Zn2+ have been developed using 1,8-naphthyridine as the core structure. For instance, an N-Boc-L-proline modified 1,8-naphthyridine derivative was shown to be a highly efficient fluorescent chemosensor for Zn2+ nih.govnih.gov. The fluorescence intensity of this sensor increased significantly in the presence of Zn2+, providing a visible color change for rapid detection. This sensor also demonstrated the ability to distinguish Zn2+ from Cd2+, which have similar chemical properties nih.gov. The chelation-enhanced fluorescence (CHEF) effect is often the mechanism behind the observed fluorescence enhancement, where the complexation with the metal ion rigidifies the molecular structure and reduces non-radiative decay pathways.

Copper (Cu2+): 1,8-Naphthyridine-based fluorescent chemosensors have also been designed for the selective detection of Cu2+ nih.govnih.govacs.org. A novel chemodosimeter based on 1,8-naphthyridine exhibited high selectivity for both Zn2+ and Cu2+, but with different signaling mechanisms nih.gov. For Cu2+, an "ON-OFF" fluorescence behavior was observed. The mechanism of fluorescence change in these sensors can be attributed to intramolecular charge transfer (ICT) processes, where the charge transfer from the ligand to the metal is altered upon complexation nih.govacs.org.

Cadmium (Cd2+): While less common than sensors for Zn2+ and Cu2+, 1,8-naphthyridine derivatives have been investigated for the detection of Cd2+. The ability of some Zn2+ sensors to discriminate against Cd2+ suggests that with careful design, selective Cd2+ sensors based on this scaffold are achievable nih.gov.

Mercury (Hg2+): The development of 1,8-naphthyridine-based fluorescent chemosensors for Hg2+ is an area of interest due to the high toxicity of mercury. While many reported Hg2+ sensors utilize the related 1,8-naphthalimide (B145957) fluorophore, the design principles can be adapted to the 1,8-naphthyridine scaffold nih.govrsc.orgmdpi.comacs.org. These sensors often operate via a fluorescence quenching mechanism due to the heavy atom effect of mercury, or through specific chemical reactions triggered by the presence of Hg2+ that lead to a change in fluorescence.

Copper (Cu+): The detection of Cu+ is also an important target for chemosensor design. The principles of coordination chemistry suggest that by tuning the electronic and steric properties of the 1,8-naphthyridine ligand, selective binding of Cu+ over other oxidation states of copper and other metal ions could be achieved, though specific examples in the literature are less prevalent than for Cu2+.

| Target Ion | Sensor Type | Signaling Mechanism | Key Features | Reference |

| Zn2+ | N-Boc-L-proline modified 1,8-naphthyridine | Fluorescence Enhancement (CHEF) | High selectivity over Cd2+, visual detection | nih.govnih.gov |

| Cu2+ | 1,8-Naphthyridine derivative | Fluorescence Quenching (ON-OFF) | High selectivity and sensitivity | nih.govnih.govacs.org |

| Zn2+ and Cu2+ | 1,8-Naphthyridine chemodosimeter | Dual-emission (Zn2+), ON-OFF (Cu2+) | Differentiates between Zn2+ and Cu2+ | nih.gov |

Mechanistic Insights into Cooperative Binding in Sensing Systems (e.g., with Monosaccharides)

Cooperative binding is a sophisticated mechanism employed in sensing systems to enhance both sensitivity and selectivity for a target analyte. This effect is particularly powerful when a sensor molecule possesses multiple binding sites that can interact with different species, leading to a synergistic binding event. Derivatives of 1,8-naphthyridine have been incorporated into elegant chemosensor designs that exploit cooperative binding, for instance, in the simultaneous recognition of metal ions and monosaccharides. nih.govrsc.org

A notable example is a fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative designed for the enhanced detection of mercury ions (Hg²⁺) in the presence of D-fructose. nih.govrsc.org The sensor molecule integrates a 1,8-naphthyridine unit, which serves as a metal-chelating site and a fluorophore, with a phenylboronic acid group, a well-known recognition site for saccharides. nih.gov

The mechanism of cooperative binding in this system can be elucidated as follows:

Initial State : The chemosensor itself exhibits a certain level of fluorescence. The 1,8-naphthyridine moiety acts as the signaling unit.

Metal Ion Binding : In the absence of the monosaccharide, the sensor can bind Hg²⁺ ions. This interaction, however, leads to fluorescence quenching, likely through a photoinduced electron transfer (PET) mechanism. nih.govrsc.org The association constant for the sensor with Hg²⁺ was determined to be 2.842 × 10⁵ M⁻¹. nih.gov

Monosaccharide Binding : The boronic acid group on the sensor can reversibly form a cyclic ester with diols present in monosaccharides like D-fructose.

Cooperative Binding and Enhanced Sensing : The key finding is that the sensitivity of the chemosensor towards Hg²⁺ is significantly enhanced (by at least 7-fold) in the presence of D-fructose at physiological concentrations. nih.govrsc.org This enhancement is attributed to the cooperative binding of both the mercury ion and the fructose (B13574) molecule to the sensor. The formation of the boronic ester with fructose appears to modulate the electronic properties of the sensor, leading to a more favorable interaction with the mercury ion at the naphthyridine binding site. This dual binding event results in a more pronounced change in the fluorescence signal, thereby increasing the sensitivity of detection. nih.gov

This system represents the first example of utilizing boronic acid-diol complexation to significantly boost a sensor's sensitivity towards a toxic metal ion. nih.gov The binding of the monosaccharide effectively "primes" the sensor, making it more responsive to the metal ion. This cooperative mechanism is crucial for developing highly selective and sensitive sensors that can operate in complex biological or environmental samples where multiple analytes are present.

Beyond this specific example, 1,8-naphthyridine-based macrocyclic and cage-type receptors have been shown to bind various monosaccharides in aqueous solutions through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. benthamscience.com These studies provide further insight into the non-covalent interactions that can be harnessed to achieve selective molecular recognition, a foundational principle for designing cooperative sensing systems. benthamscience.com

Structure-Property Relationships in Naphthyridine-Metal Complexes

Influence of the 1,8-Naphthyridine Ligand Structure:

The 1,8-naphthyridine scaffold is a "privileged" motif for constructing dinucleating ligands because the two nitrogen atoms are ideally positioned to bind two metal centers in close proximity. acs.org Modifications to this core structure have a profound impact on the properties of the resulting metal complexes.

Substituents on the Naphthyridine Ring : The introduction of different functional groups at various positions on the 1,8-naphthyridine ring can tune the electronic properties of the ligand. Electron-donating or electron-withdrawing groups can alter the electron density at the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the redox potential of the complex. These substitutions also affect the photophysical properties, such as the wavelength and quantum yield of fluorescence. For example, a flexible ligand, bis(7-methyl-1,8-naphthyridine-2-ylamino)methane, forms various zinc(II) complexes that exhibit intense blue fluorescent emissions. rsc.orgnih.gov The specific structure of these complexes, including the coordination mode of the ligand and the presence of other ligands like hydroxo or acetate (B1210297) groups, influences the precise emission wavelengths in both solution and the solid state. rsc.orgnih.gov

Linkers and Side Arms : In dinucleating ligands, the nature of the linker connecting the two 1,8-naphthyridine units or the side arms attached to the 2 and 7 positions is crucial. These elements control the distance and orientation between the two metal centers, which is critical for their cooperative reactivity. researchgate.net Flexible linkers can allow for various coordination modes, leading to interesting spectroscopic properties. nih.gov The steric bulk of the side arms can be systematically varied to control the steric encumbrance around the bimetallic core, which in turn affects the reactivity and the ability of the complex to bind substrates. acs.org

Influence of the Metal Ion:

The choice of the metal ion is a key determinant of the geometry, stability, and reactivity of the 1,8-naphthyridine complex.

Coordination Geometry : Different metal ions have distinct preferences for coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral). The 1,8-naphthyridine ligand can adapt to these preferences, but the constrained "bite" distance of the two nitrogen atoms can also enforce specific geometries on the metal centers. researchgate.net For instance, palladium(II) and platinum(II) complexes with a proton-responsive 1,8-naphthyridine-based phosphinite ligand exhibit a preference for square planar geometry. flinders.edu.au

Electronic and Photophysical Properties : The nature of the metal ion significantly influences the electronic transitions within the complex. This includes metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions, all of which dictate the absorption and emission properties of the complex. For example, the fluorescence of a flexible 1,8-naphthyridyl derivative is selectively enhanced upon binding with Cd(II), indicating a specific electronic interaction between this metal ion and the ligand's chromophore. rsc.orgnih.gov In another study, a 1,8-naphthyridine derivative functionalized with L-proline showed a significant fluorescence enhancement specifically with Zn(II), which was attributed to chelation-enhanced fluorescence (CHEF) and the formation of a stable tetrahedral complex. nih.gov

The interplay between the ligand structure and the metal ion allows for the fine-tuning of the properties of 1,8-naphthyridine-metal complexes for specific applications.

Interactive Data Table of Selected 1,8-Naphthyridine-Metal Complexes and Their Properties

| Ligand Derivative | Metal Ion(s) | Key Structural Feature | Observed Property | Application | Reference |

| Bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | Zn(II) | Flexible ligand with κ⁴-chelating and κ²-bridging modes | Intense blue fluorescence | Sensing | rsc.orgnih.gov |

| 1,8-Naphthyridine-boronic acid derivative | Hg(II) | Integrated metal-chelating and saccharide recognition sites | Fluorescence quenching, enhanced by cooperative binding with fructose | Sensing | nih.govrsc.org |

| N-Boc-L-proline modified 1,8-naphthyridine | Zn(II) | Carboxamide and carboxyl groups provide additional coordination sites | Chelation-enhanced fluorescence | Sensing | nih.gov |

| Proton-responsive phosphino (B1201336) pyridyl 1,8-naphthyridine | Cu(I), Ru(II) | Unsymmetrical dinucleating ligand | Reversible dearomatisation–aromatisation at the methylene (B1212753) site | Metal-Ligand Cooperativity | |

| PNNP (a phosphine-substituted 1,8-naphthyridine) | Cu(I) | Dinucleating ligand with phosphine (B1218219) donors | Variable steric encumbrance based on phosphine substituents | Catalysis | acs.org |

Supramolecular Chemistry and Self Assembly of Naphthyridine Derivatives

Design of Supramolecular Monomers (e.g., Upy-Napy and Napy-Napy Types)

The rational design of supramolecular monomers is fundamental to the construction of complex and functional supramolecular architectures. In this context, 2,7-diamido-1,8-naphthyridine (Napy) has proven to be a valuable unit. The Napy moiety possesses a distinct arrangement of hydrogen bond donors and acceptors (daad), which allows for specific and strong interactions with complementary units.

A prominent example of this design principle is the combination of Napy with 2-ureido-4[1H]-pyrimidinone (UPy). The UPy unit can exist in different tautomeric forms, one of which presents a complementary hydrogen bonding array of adda. This complementarity leads to the formation of a stable UPy-Napy heterodimer through four hydrogen bonds. This specific and strong interaction is the basis for the design of various supramolecular structures.

Upy-Napy Type Monomers:

The strong and selective complexation between UPy and Napy units has been exploited to create AA/BB-type supramolecular block copolymers. In this design, a macromonomer with UPy units at both ends (an AA-type monomer) is combined with a ditopic Napy monomer (a BB-type monomer). The self-assembly of these complementary monomers leads to the formation of long polymer chains with an alternating block structure. The composition and properties of these supramolecular polymers can be precisely tuned by controlling the stoichiometry of the UPy and Napy functional groups.

Napy-Napy Type Monomers:

While the UPy-Napy heterodimer is a well-established motif, the self-association of Napy units to form Napy-Napy homodimers is also a significant aspect of their supramolecular chemistry. The daad hydrogen bonding array of the Napy unit allows it to form stable dimers with itself through a quadruple hydrogen bonding arrangement. This homodimerization is a key factor in the formation of various supramolecular assemblies, including discrete dimers and extended polymeric structures. The design of molecules containing two Napy units can lead to the formation of supramolecular polymers through the self-assembly of these Napy-Napy interactions.

The design principles for these supramolecular monomers are summarized in the table below:

| Monomer Type | Interacting Units | Hydrogen Bonding Array | Resulting Supramolecular Structure |

| Upy-Napy | 2-ureido-4[1H]-pyrimidinone (UPy) and 2,7-diamido-1,8-naphthyridine (Napy) | adda (UPy) and daad (Napy) | Heterodimers, Alternating Block Copolymers |

| Napy-Napy | 2,7-diamido-1,8-naphthyridine (Napy) | daad and daad | Homodimers, Supramolecular Polymers |

Role of Multiple Hydrogen Bonding in Stable Complex Formation

The stability of the supramolecular assemblies formed by 1,8-naphthyridine (B1210474) derivatives is critically dependent on the presence of multiple hydrogen bonds. A single hydrogen bond is relatively weak and reversible, but the cooperative effect of multiple hydrogen bonds within a single complex leads to a significant increase in stability and specificity.

The quadruple hydrogen bonding motif, as seen in both UPy-Napy heterodimers and Napy-Napy homodimers, is a prime example of this principle. These four simultaneous hydrogen bonds create a highly stable and geometrically well-defined connection between the monomer units. Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to characterize and quantify the interaction energies of these complexes. The calculated interaction energies correlate with the number of hydrogen bonds, as well as with attractive and repulsive secondary electrostatic interactions.

The strength of these multiple hydrogen bonds is reflected in their association constants (Ka), which are a measure of the equilibrium between the free monomers and the assembled complex. While specific thermodynamic data for all Upy-Napy and Napy-Napy systems are dispersed throughout the literature, the general principle is that higher numbers of hydrogen bonds lead to larger association constants and more stable complexes. The stability of these hydrogen-bonded complexes can be influenced by the surrounding solvent, with less polar solvents generally favoring stronger hydrogen bond formation. However, in some cases of ion-pair hydrogen-bonded complexes, an increase in solvent polarity can lead to an unexpected increase in complex stability due to factors like charge transfer.

The formation of stable complexes through multiple hydrogen bonds is a key feature that enables the construction of robust supramolecular structures with predictable geometries and properties.

Development of Novel Materials through Controlled Self-Assembly

The controlled self-assembly of 1,8-naphthyridine-based supramolecular monomers has paved the way for the development of novel materials with dynamic and responsive properties. The reversible nature of the non-covalent interactions, particularly hydrogen bonds, allows these materials to assemble and disassemble in response to external stimuli such as temperature, solvent polarity, or pH.

Supramolecular Polymers:

One of the most significant classes of materials derived from 1,8-naphthyridine derivatives is supramolecular polymers. By designing bifunctional monomers containing either two Napy units or a combination of UPy and Napy units, it is possible to generate long, linear polymer chains held together by quadruple hydrogen bonds. These supramolecular polymers exhibit properties characteristic of conventional covalent polymers, such as viscoelasticity, but with the added advantage of reversibility and potential for self-healing. The mechanical properties of these materials, such as their storage and loss moduli, are directly influenced by the strength and dynamics of the hydrogen bonding interactions within the polymer network.

Supramolecular Gels:

In certain concentrations and solvent conditions, the self-assembly of 1,8-naphthyridine derivatives can lead to the formation of supramolecular gels. These are three-dimensional networks of self-assembled fibers that entrap the solvent, resulting in a gel-like material. The formation of these gels is a testament to the directional and persistent nature of the multiple hydrogen bonds, which drive the anisotropic growth of the supramolecular assemblies into long fibers.

The ability to control the self-assembly process by modifying the molecular design of the monomer units allows for the fine-tuning of the properties of the resulting materials. This bottom-up approach to materials science opens up possibilities for creating advanced materials with applications in areas such as responsive coatings, injectable drug delivery systems, and regenerative medicine.

Synthetic Receptors Based on 1,8-Naphthyridine Units

The well-defined hydrogen bonding capabilities and rigid scaffold of the 1,8-naphthyridine unit make it an excellent building block for the construction of synthetic receptors for various guest molecules, including ions and neutral species.

Receptors for Monosaccharides:

Researchers have designed and synthesized macrocyclic and cage-type receptors incorporating 1,8-naphthyridine units for the selective binding of monosaccharides in aqueous media. These receptors utilize a combination of hydrogen bonding, electrostatic, and hydrophobic interactions to recognize and bind specific sugar molecules. The binding affinity of these receptors for different monosaccharides has been quantified by determining their dissociation constants (Kd). For instance, a bi-bracchial macrocyclic receptor has shown a particularly strong binding affinity for sialic acid.

The table below presents the dissociation constants (Kd) for the complexes between a 1,8-naphthyridine-based macrocyclic receptor and various monosaccharides.

| Monosaccharide Substrate | Dissociation Constant (Kd) in mM |

| Sialic Acid | ~ 0.3 |

| Other Monosaccharides | 0.3 to ≥10 |

Receptors for Anions and Metal Ions:

The electron-deficient nature of the 1,8-naphthyridine ring system, coupled with the ability to incorporate hydrogen bond donors, makes it suitable for the design of anion receptors. Synthetic receptors have been developed that can selectively bind anions such as chloride through multiple hydrogen bonds.

Furthermore, the nitrogen atoms of the 1,8-naphthyridine core can act as ligands for metal ions. This property has been exploited to create fluorescent sensors for metal ions like Cd(II). The binding of the metal ion to the naphthyridine-based receptor can lead to a change in the fluorescence properties of the molecule, allowing for the detection and quantification of the target ion.

Ligands for Biological Receptors:

The 1,8-naphthyridine scaffold has also been utilized in the design of ligands for biological receptors. For example, derivatives of 1,8-naphthyridin-2-(1H)-one-3-carboxamide have been developed as selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor. The binding affinities of these ligands are typically reported as pKi values, which is the negative logarithm of the inhibition constant (Ki).

The following table shows the binding affinity of a selective 1,8-naphthyridine-based fluorescent ligand for the human CB2 receptor.

| Ligand | Receptor | Binding Affinity (pKi) |

| Fluorescent Ligand 32 | hCB2 | 6.33 ± 0.02 |

The versatility of the 1,8-naphthyridine scaffold in the design of synthetic receptors highlights its importance in the field of molecular recognition and sensing.

Advanced Applications in Materials Science and Analytical Chemistry

Development of Corrosion Inhibitors

Derivatives of 1,8-naphthyridine (B1210474) have emerged as a significant class of organic corrosion inhibitors, particularly for protecting metals and alloys in acidic environments. mobt3ath.comresearchgate.net Their efficacy is largely attributed to the presence of heteroatoms (nitrogen), π-electrons, and aromatic rings within their structure, which facilitate strong adsorption onto metal surfaces. mobt3ath.com This adsorption forms a protective film that shields the metal from direct contact with corrosive media. mobt3ath.com

Naphthyridine Derivatives as Mixed-Type Corrosion Inhibitors

Electrochemical studies, such as potentiodynamic polarization, have consistently characterized naphthyridine derivatives as mixed-type corrosion inhibitors. mobt3ath.comresearchgate.netnih.gov This classification indicates that they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mobt3ath.comresearchgate.net While they affect both electrode processes, some studies indicate a predominant effect on the cathodic reaction. researchgate.netnih.govresearchgate.net

The inhibition efficiency of these compounds is concentration-dependent, with higher concentrations generally leading to greater protection. mobt3ath.comacs.org For instance, a study on three naphthyridine derivatives (NTDs) for mild steel in 1M HCl demonstrated a significant increase in inhibition efficiency with rising concentration, reaching up to 98.69% for the most effective derivative at a concentration of 4.11 × 10⁻⁵ mol/L⁻¹. mobt3ath.com Similarly, an ionic liquid corrosion inhibitor based on a 2,3-diphenyl-1,8-naphthyridine derivative, [1,8-Nap][CETSA], showed an inhibition efficiency of 96.95% for Q235 steel in 1 M HCl at a 1 mM concentration. nih.govacs.org

The specific chemical structure of the naphthyridine derivative plays a crucial role in its performance. Substituents on the naphthyridine ring can significantly alter the electron density and, consequently, the adsorption characteristics and inhibition efficiency. researchgate.net

Table 1: Inhibition Efficiency of Naphthyridine Derivatives

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| NTD-1 | Mild Steel | 1M HCl | 4.11 × 10⁻⁵ M | 96.1 | mobt3ath.com |

| NTD-2 | Mild Steel | 1M HCl | 4.11 × 10⁻⁵ M | 97.4 | mobt3ath.com |

| NTD-3 | Mild Steel | 1M HCl | 4.11 × 10⁻⁵ M | 98.7 | mobt3ath.com |

| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | 1 mM | 96.95 | nih.govacs.org |

| ANC-1 | N80 Steel | 15% HCl | Not Specified | High | researchgate.net |

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Adsorption Isotherm)

The protective action of naphthyridine-based inhibitors is fundamentally due to their adsorption at the metal/electrolyte interface. mobt3ath.com This adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (charge sharing or coordinate bond formation). mobt3ath.commdpi.com The adsorption of these inhibitor molecules on the metal surface has been found to follow the Langmuir adsorption isotherm. mobt3ath.comresearchgate.netresearchgate.nettaylorfrancis.com The Langmuir model assumes the formation of a continuous monolayer of the adsorbed molecules on a homogeneous surface, with no interaction between the adsorbed species. libretexts.orgresearchgate.net

The adsorption mechanism involves the following key interactions:

Physisorption: In acidic solutions, the metal surface is typically positively charged. Anions from the acid (e.g., Cl⁻) adsorb onto the surface first, creating a negatively charged layer. The protonated naphthyridine molecules then adsorb onto this layer via electrostatic attraction. researchgate.net

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic rings in the naphthyridine structure can be donated to the vacant d-orbitals of the metal atoms (like iron), forming strong coordinate bonds. researchgate.netmdpi.com

Thermodynamic parameters calculated from experimental data, such as the standard free energy of adsorption (ΔG°ads), provide insight into the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com Studies on naphthyridine derivatives have reported ΔG°ads values ranging from -34.84 to -38.78 kJ/mol, indicating a mixed adsorption mechanism that involves both physical and chemical interactions. mobt3ath.com

Fluorescent Probes for Molecular Recognition

The rigid, planar structure and electron-rich nature of the 1,8-naphthyridine ring system make it an excellent platform for the design of fluorescent probes. nih.govacs.org These probes are capable of recognizing and signaling the presence of specific analytes, such as nucleic acids and monosaccharides, through changes in their fluorescence properties. nih.govrsc.org

Sensing Specific DNA Sequences as Fluorescent Probes

1,8-Naphthyridine derivatives have been successfully developed as fluorescent probes for the detection of nucleic acids. nih.gov These probes can interact with DNA and RNA, leading to a significant "OFF-ON" fluorescence response. rsc.org For example, a series of cationic fluorescent dyes based on naphthalidine salts exhibited a dramatic enhancement in fluorescence intensity upon binding to DNA and RNA. rsc.org One particular probe showed a 143-fold increase in fluorescence when interacting with DNA. rsc.org This turn-on response is often attributed to the restriction of intramolecular rotation upon binding to the nucleic acid, which minimizes non-radiative decay pathways. The emission wavelengths of these probes can extend into the near-infrared region (661–762 nm), which is advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration. rsc.org

Recognition of Monosaccharides

The specific arrangement of hydrogen bond donors and acceptors in the 1,8-naphthyridine core allows for the selective recognition of monosaccharides. rsc.orgnih.gov By incorporating pyrrolyl or indolyl ethynyl (B1212043) groups at the 2 and 7 positions, researchers have created molecular sensors that form multiple hydrogen-bonding complexes with monosaccharides possessing complementary hydrogen-bonding patterns. nih.gov

A notable example is 2,7-bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN), which exhibits a significant change in its fluorescence upon binding to specific sugars. nih.gov While free BPN emits blue light, its complexation with octyl β-D-glucopyranoside results in a shift to green fluorescence. nih.gov This system demonstrates high sensitivity, with a detection limit for glucopyranoside in the picomolar range. nih.gov The introduction of a boronic acid group into the naphthyridine scaffold can further enhance selectivity and sensitivity for monosaccharides like D-fructose. rsc.orgnih.gov

Table 2: Fluorescence Properties of a Naphthyridine-Based Monosaccharide Sensor

| Sensor | Analyte | Emission λ (max) - Free | Emission λ (max) - Complexed | Change in Fluorescence | Reference |

|---|---|---|---|---|---|

| BPN | Octyl β-D-glucopyranoside | 475 nm (Blue) | 535 nm (Green) | Red-shift and color change | nih.gov |

Tuning Sensitivity and Selectivity in Probe Design

The sensitivity and selectivity of naphthyridine-based fluorescent probes can be precisely tuned through rational chemical design. researchgate.netrsc.orgmdpi.com Key strategies include:

Modification of the Recognition Unit: Introducing specific functional groups that have a high affinity for the target analyte. For instance, incorporating a boronic acid moiety enhances binding to diol-containing molecules like monosaccharides. rsc.orgnih.gov Similarly, conjugating the naphthyridine with a thiophene (B33073) group can increase affinity for soft metal ions like mercury due to the high affinity between sulfur and mercury. rsc.org

Altering the Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the fluorophore, affecting its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. This "push-pull" framework can lead to large Stokes shifts. nih.gov

Controlling the Signaling Mechanism: The fluorescence response can be designed to be "turn-on," "turn-off," or ratiometric. For example, photoinduced electron transfer (PET) is a common mechanism for fluorescence quenching ("turn-off" sensing). rsc.org Coordination with a target ion can disrupt the PET process, leading to a "turn-on" response.